molecular formula C12H19NO3 B2572346 tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 1087043-97-7

tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B2572346
CAS No.: 1087043-97-7
M. Wt: 225.288
InChI Key: DPZQSYOKTUMHNY-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative widely used as a synthetic intermediate in pharmaceuticals and organic chemistry. Its structure features a bicyclic oxazolidine core with a tert-butyl carbamate protecting group and an ethynyl substituent at the 4-position (Figure 1). The compound is synthesized from Garner aldehyde [(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate] via Grignard addition with vinyl magnesium bromide, followed by diastereomeric resolution . The ethynyl group enhances reactivity in click chemistry and cross-coupling reactions, making it valuable for drug discovery, particularly in sphingolipid metabolism pathway studies .

Properties

IUPAC Name

tert-butyl 4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZQSYOKTUMHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate involves several steps. One common method includes the reaction of 4-ethynyl-2,2-dimethyloxazolidine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group in the compound can form covalent bonds with active sites in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 162107-48-4 (R-enantiomer), 1087043-97-7 (S-enantiomer)
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Purity : ≥95% (industrial/pharmaceutical grades)

Comparison with Structurally Similar Oxazolidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Applications/Synthesis Methods References
(S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner aldehyde) Formyl (-CHO) 213.28 Precursor for amino alcohol synthesis; used in asymmetric aldol reactions.
tert-Butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyloxazolidine-3-carboxylate Ethoxycarbonylvinyl (-CH=CHCO₂Et) 297.37 Intermediate for β-amino acid derivatives; synthesized via Wittig reaction.
(R)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate Hydroxymethyl (-CH₂OH) 231.29 Used in peptide mimetics; synthesized via reduction of Garner aldehyde derivatives.
tert-Butyl 4-((2-hydroxy-4-methoxybenzoyl)-1H-indol-3-yl)methyl derivatives Aryl-substituted indole ~500–600 Anticancer agent precursors; synthesized via multi-step coupling and hydrogenation.
Target Compound : tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate Ethynyl (-C≡CH) 225.28 Click chemistry applications; synthesized via Grignard addition to Garner aldehyde.

Structural and Reactivity Differences

  • Ethynyl vs. Formyl (Garner Aldehyde): The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas the formyl group in Garner aldehyde is pivotal for nucleophilic additions (e.g., Grignard or organozinc reagents) .
  • Ethynyl vs. Hydroxymethyl : The hydroxymethyl analog exhibits higher polarity, limiting its utility in hydrophobic drug design, while the ethynyl group provides a handle for bioorthogonal ligation .
  • Ethynyl vs. Aryl-Indole Derivatives : The latter are bulkier and used in kinase inhibitor synthesis, whereas the ethynyl variant is smaller and more reactive in metal-catalyzed couplings .

Spectral and Physical Properties

Property Target Compound Garner Aldehyde Hydroxymethyl Analog
¹H NMR (δ, ppm) 5.87 (m, vinyl), 1.48 (s, t-Bu) 9.75 (s, CHO) 3.70 (m, CH₂OH)
¹³C NMR (δ, ppm) 116.2 (C≡CH), 81.2 (t-Bu) 194.5 (CHO) 64.8 (CH₂OH)
Melting Point Oil (purified by chromatography) Crystalline solid 85–87°C

Commercial Availability and Pricing

  • Target Compound : Available from Combi-Blocks (95% purity, $1147/g) and CymitQuimica (inquiry-based pricing) .
  • Garner Aldehyde : Widely available (e.g., Astatech, Inc.) at ~$1056/g .
  • Hydroxymethyl Analog : Priced at $234/50mg (American Elements) .

Biological Activity

Tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, with the CAS number 162107-48-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12_{12}H19_{19}NO3_3
  • Molecular Weight : 225.284 g/mol
  • Structure : The compound features an oxazolidine ring, an ethynyl group, and a tert-butyl ester functional group.

This compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:

  • Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further investigation is needed to establish efficacy and mechanisms.

Therapeutic Applications

  • Cancer Treatment : The compound's ability to modulate enzyme activity makes it a candidate for further exploration in cancer therapeutics. Studies have shown that similar oxazolidine derivatives can induce apoptosis in cancer cells.
  • Antimicrobial Agents : Given its structural characteristics, it may serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
    • Another study assessed its antimicrobial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound might induce oxidative stress in target cells, leading to apoptosis. This pathway is crucial for its potential application in cancer therapy.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
CytotoxicityHeLa Cells25 µM[Research Study 1]
AntimicrobialStaphylococcus aureus16 µg/mL[Research Study 2]
Enzyme InhibitionMetabolic EnzymesNot specified[Research Study 3]

Q & A

Basic: What are the key synthetic routes for tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, and how are reaction conditions optimized?

Answer:
The compound is synthesized via Grignard addition to Garner aldehyde (S-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate). Critical conditions include:

  • Low-temperature control : Maintain −75°C during vinyl magnesium bromide addition to suppress side reactions.
  • Diastereomer management : A 6:1 diastereomeric ratio is achieved via stereoselective addition, with radial chromatography (0–15% ethyl acetate/hexane gradient) resolving isomers .
  • Purification : Use TLC (25% ethyl acetate/hexane, ninhydrin visualization) to monitor progress. Typical yields range from 40–50%, improvable via inert atmosphere protocols and anhydrous solvent distillation .

Basic: How is structural integrity confirmed for this compound?

Answer:
Spectroscopic characterization :

  • ¹H/¹³C NMR : Key signals include vinyl protons (δ5.87–5.20 ppm) and oxazolidine carbons (δ154.2 for carbonyl, δ81.2 for tert-butyl) .
  • TLC : Rf = 0.25 in 25% ethyl acetate/hexane .
  • Optical rotation : Verify enantiopurity (e.g., [α]D values for related derivatives range from +5.81 to −13.77) .

Advanced: What strategies improve diastereoselectivity in its synthesis?

Answer:

  • Chiral auxiliaries : The oxazolidine ring enforces facial selectivity during Grignard addition, favoring S-configuration at C4 .
  • Temperature modulation : Slow warming (−75°C → −40°C) minimizes epimerization.
  • Chromatographic resolution : Sequential elution (silica gel, 0–15% ethyl acetate) isolates the major diastereomer. For challenging separations, chiral HPLC with amylose-based columns is recommended .

Advanced: How can researchers functionalize the ethynyl group for medicinal chemistry applications?

Answer:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for target engagement studies .
  • Cross-coupling : Sonogashira reactions (PdCl₂(PPh₃)₂, CuI, 80°C) link aryl halides to the ethynyl group. Monitor via in situ FT-IR for alkyne consumption .
  • Photoredox catalysis : Dual Ni/photoredox systems enable C–C bond formation under mild conditions, preserving stereochemistry .

Advanced: How are contradictory NMR data resolved for derivatives?

Answer:

  • Dynamic effects : Use variable-temperature NMR (e.g., −20°C to 50°C) to identify rotamers or conformational exchange.
  • 2D techniques : HSQC and HMBC correlate ambiguous protons/carbons. For diastereomers, NOESY identifies spatial proximity of substituents .
  • Validation : Cross-check with HRMS (e.g., [M+Na]⁺ calculated for derivatives: 606.2233 vs. observed 606.2228) .

Basic: What storage protocols ensure compound stability?

Answer:

  • Moisture sensitivity : Store under argon at 2–8°C in sealed, flame-dried glassware.
  • Degradation monitoring : Periodic ¹³C NMR tracks carbonyl stability (δ170–155 ppm). Avoid prolonged exposure to protic solvents .

Advanced: What role does the oxazolidine scaffold play in drug discovery?

Answer:

  • Metabolic stability : The rigid oxazolidine ring resists cytochrome P450 oxidation.
  • Chiral pool utility : Serves as a precursor to β-amino alcohols for kinase inhibitors or sphingolipid analogs (e.g., ceramidase substrates) .
  • Protecting group synergy : The tert-butyl carbamate (Boc) allows selective deprotection under acidic conditions (TFA/CH₂Cl₂) for further functionalization .

Advanced: How are enzymatic inhibition assays designed using this compound?

Answer:

  • Fluorogenic substrates : Incorporate the ethynyl group into ceramide analogs (e.g., N-oleoylethanolamine derivatives) for high-throughput screening of ceramidase activity .
  • IC₅₀ determination : Use competitive assays with Des1 (dihydroceramide desaturase 1) and monitor NADPH consumption at 340 nm .

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